2-[5-Bromo-3'-(4-hydroxyphenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-5'-yl]acetic acid
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Overview
Description
2-[5-Bromo-3’-(4-hydroxyphenyl)-2,4’-dioxo-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-5’-yl]acetic acid is a complex organic compound with a unique spiro structure. This compound features a brominated indole core, a hydroxyphenyl group, and a thiazolidine ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-Bromo-3’-(4-hydroxyphenyl)-2,4’-dioxo-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-5’-yl]acetic acid typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indole Core: Starting with a brominated aniline derivative, the indole core is synthesized through a Fischer indole synthesis.
Spirocyclization: The indole derivative undergoes a spirocyclization reaction with a thiazolidine precursor under acidic conditions to form the spiro[indole-thiazolidine] structure.
Hydroxyphenyl Group Introduction: The hydroxyphenyl group is introduced via a Suzuki-Miyaura coupling reaction using a boronic acid derivative.
Final Acetylation: The final step involves the acetylation of the compound to introduce the acetic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.
Reduction: The bromine atom can be reduced to form a hydrogenated derivative.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under mild conditions.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of hydrogenated indole derivatives.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
2-[5-Bromo-3’-(4-hydroxyphenyl)-2,4’-dioxo-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-5’-yl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[5-Bromo-3’-(4-hydroxyphenyl)-2,4’-dioxo-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-5’-yl]acetic acid involves its interaction with specific molecular targets. The hydroxyphenyl group can interact with enzymes and receptors, while the indole and thiazolidine rings can modulate various biological pathways. These interactions can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-[5-Bromo-3’-(4-hydroxyphenyl)-2,4’-dioxo-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-5’-yl]propionic acid
- 2-[5-Bromo-3’-(4-hydroxyphenyl)-2,4’-dioxo-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-5’-yl]butyric acid
Uniqueness
The uniqueness of 2-[5-Bromo-3’-(4-hydroxyphenyl)-2,4’-dioxo-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-5’-yl]acetic acid lies in its specific spiro structure, which imparts distinct chemical and biological properties. The presence of the acetic acid moiety also differentiates it from similar compounds, potentially enhancing its solubility and reactivity.
Properties
IUPAC Name |
2-[5'-bromo-3-(4-hydroxyphenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-1H-indole]-5-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN2O5S/c19-9-1-6-13-12(7-9)18(17(26)20-13)21(10-2-4-11(22)5-3-10)16(25)14(27-18)8-15(23)24/h1-7,14,22H,8H2,(H,20,26)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQIHEIDOZZYZID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C(SC23C4=C(C=CC(=C4)Br)NC3=O)CC(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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